molecular formula C11H15BrN2O2 B13553158 tert-Butyl (2-amino-5-bromophenyl)carbamate

tert-Butyl (2-amino-5-bromophenyl)carbamate

Cat. No.: B13553158
M. Wt: 287.15 g/mol
InChI Key: OFRKUXYPFIXJMI-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-bromophenyl)carbamate is a brominated aromatic compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a free aromatic amine, making it a valuable building block in medicinal chemistry and drug discovery. Its structure is closely related to other Boc-protected bromoanilines, which serve as key intermediates in the synthesis of various bioactive molecules . Compounds with this core scaffold have demonstrated significant research value in the development of anti-inflammatory agents. Structurally similar tert-butyl carbamate derivatives have been synthesized and shown promising in vivo anti-inflammatory activity in models such as the carrageenan-induced rat paw edema assay, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin . Furthermore, this class of compounds serves as a critical synthetic intermediate for structure-based drug discovery programs. Research into potent WDR5 WIN-site inhibitors, which are explored as novel anticancer therapeutics, often relies on sophisticated Boc-protected aniline intermediates for the construction of complex molecular architectures . The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki reactions), while the Boc-protected amine offers a handle for selective deprotection and subsequent derivatization . This combination of features makes this compound a versatile and valuable reagent for researchers designing and synthesizing new chemical entities for pharmacological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-amino-5-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRKUXYPFIXJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

Method Overview:
The initial step involves the formation of the carbamate functional group by reacting an amino precursor with tert-butyl chloroformate (Boc anhydride or related derivatives). This process is a standard protection strategy for amines, facilitating subsequent halogenation or substitution reactions.

Procedure:

  • Starting Material: 2-Amino-5-bromophenyl derivative (either commercially available or synthesized via halogenation of phenylamine derivatives).
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl formed during the reaction.
    • Reagent: tert-Butyl chloroformate (Boc-Cl).
  • Reaction:
    • The amino group reacts with Boc-Cl in the presence of the base, forming the tert-butyl carbamate protected amino compound.

Reaction Scheme:

2-Amino-5-bromophenyl + Boc-Cl → tert-Butyl (2-amino-5-bromophenyl)carbamate

Bromination at the Phenyl Ring

Method Overview:
Selective bromination at the 5-position of the phenyl ring can be achieved via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts.

Procedure:

  • Reagents:
    • N-Bromosuccinimide (NBS).
    • Radical initiator: AIBN or benzoyl peroxide.
  • Conditions:
    • Solvent: Carbon tetrachloride (CCl₄) or acetonitrile.
    • Temperature: Reflux or room temperature, depending on reactivity.
  • Outcome:
    • Regioselective bromination at the para position relative to the amino group, yielding 2-amino-5-bromophenyl derivatives.

Notes:

  • The amino group activates the ring, directing bromination ortho and para; protecting groups or directing groups may be used to enhance selectivity.

Alternative Synthesis via Cross-Coupling Reactions

Method Overview:
A modern approach involves using Suzuki-Miyaura coupling to introduce the bromophenyl moiety onto a suitable precursor, especially when functionalized with boronic acids.

Procedure:

  • Starting Material:
    • Phenylboronic acid derivatives or halogenated precursors.
  • Reaction Conditions:
    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base: Potassium carbonate (K₂CO₃).
    • Solvent: Toluene, ethanol, or a mixture with water.
    • Temperature: 80–100°C.
  • Outcome:
    • Efficient formation of the desired carbamate with bromophenyl substitution.

Purification and Characterization

Post-synthesis, purification typically involves column chromatography using silica gel with suitable eluents (e.g., hexane/ethyl acetate). Structural confirmation is achieved via NMR, HRMS, and IR spectroscopy, ensuring the integrity of the carbamate and bromophenyl functionalities.

Data Table: Summary of Preparation Methods

Method Reagents Key Conditions Advantages Limitations
Carbamate formation Boc-Cl, TEA Room temp, inert solvent High yield, straightforward Requires protection/deprotection steps
Bromination NBS, radical initiator Reflux, controlled addition Regioselectivity Overbromination risk
Cross-coupling Pd catalyst, boronic acid 80–100°C, inert atmosphere Versatile, high selectivity Cost of catalysts, need for purification

Recent Research Discoveries and Innovations

Recent advances have optimized the synthesis of substituted phenyl carbamates, emphasizing green chemistry principles:

  • Catalyst Efficiency: Use of recyclable palladium catalysts to reduce costs and environmental impact (,).
  • Selective Bromination: Development of regioselective bromination protocols using directing groups or mild conditions.
  • One-Pot Syntheses: Combining protection, bromination, and coupling steps into streamlined procedures to improve overall efficiency.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine group, enabling selective functionalization of other reactive sites.

Key Reactions:

  • Boc Protection:
    The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C. This step achieves >90% yield and high purity without chromatography .

  • Boc Deprotection:
    The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) or via hydrogenolysis, regenerating the free amine for subsequent reactions .

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with boronic acids.

Example Reaction:

ReagentConditionsProductYield
Cyclopentylboronic acidPd(0), Na₂CO₃, THF:H₂O (3:1), 80°Ctert-Butyl (2-amino-4-cyclopentylphenyl)carbamate91%

This reaction retains the Boc-protected amine, enabling further functionalization at the cyclopentyl group .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carbamate group activates the aromatic ring for SNAr at the bromine site.

Reagents and Outcomes:

  • Ammonia/Hydroxide: Substitutes bromine with -NH₂ or -OH under hydrothermal conditions.

  • Thiols: Forms aryl thioethers using CuI catalysis.

Kinetic Data:
Reactions proceed optimally in polar aprotic solvents (e.g., DMF) at 60–100°C, achieving 70–85% yields.

Oxidation

The amino group can be oxidized to nitro or nitroso derivatives using:

  • mCPBA (meta-chloroperbenzoic acid): Converts -NH₂ to -NO₂ in acetonitrile at 25°C.

  • NaIO₄/RuCl₃: Generates nitroso intermediates for heterocycle synthesis.

Reduction

  • Hydrazine (N₂H₄): Reduces nitro groups to amines in methanol, critical for intermediate steps in multi-stage syntheses .

Condensation and Cyclization

The amino group participates in condensation with aldehydes or ketones to form imines, which cyclize into benzodiazepines or quinazolines.

Notable Example:

  • Reaction with ethyl isocyanoacetate under basic conditions yields imidazodiazepines, a class of GABA receptor modulators .

Stability and Compatibility

The compound exhibits stability under diverse conditions:

  • Thermal: Decomposition begins at >200°C.

  • pH: Stable in neutral to mildly acidic/basic media (pH 4–9).

  • Solvents: Compatible with DCM, THF, and DMF; incompatible with strong acids/bases .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Advantage
Suzuki CouplingPd catalysts, boronic acidsRetains Boc protection for later steps
SNArNH₃, NaOH, thiolsModifies aromatic core selectively
OxidationmCPBA, NaIO₄/RuCl₃Accesses nitro functionalities
CondensationAldehydes, isocyanoacetatesBuilds nitrogen heterocycles

Scientific Research Applications

tert-Butyl (2-amino-5-bromophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable carbamate derivatives.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-5-bromophenyl)carbamate involves its interaction with biological molecules, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the bromine atom and the carbamate group enhances its reactivity and binding affinity to target molecules. The specific pathways and molecular targets depend on the context of its application, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenyl Carbamates

tert-Butyl (2-amino-5-fluorophenyl)carbamate
  • Structural Difference : Fluorine replaces bromine at position 4.
  • Impact :
    • Fluorine’s electronegativity increases electron-withdrawing effects, altering reactivity in cross-coupling reactions (e.g., slower Buchwald-Hartwig amination compared to bromine) .
    • Reduced steric bulk compared to bromine may enhance solubility but decrease stability in oxidative environments.
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • Structural Difference : Additional fluorine atoms at positions 2 and 3.
  • Impact :
    • Enhanced electronic effects due to dual fluorine substituents, making the aromatic ring less reactive toward electrophilic substitution.
    • Increased molecular weight (308.12 g/mol) and lipophilicity (LogP ~2.8) compared to the target compound .
tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate (SH-7441)
  • Structural Difference : A methylene bridge links the carbamate to the aromatic ring.
  • Impact: Extended conjugation may alter binding affinity in target proteins. Higher molecular weight (312.19 g/mol) and reduced crystallinity compared to the non-methylated analog .

Functional Group Variations

tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
  • Structural Difference : Incorporation of a benzoxazole ring system.
  • Reduced solubility in aqueous media due to increased hydrophobicity .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • Structural Difference : Methyl group at position 5 instead of bromine.
  • Impact :
    • Methyl substitution enhances lipophilicity (LogP ~2.5) and bioavailability but eliminates the bromine’s utility as a leaving group in nucleophilic substitutions.
    • Applications: Preferred in agrochemicals for improved soil penetration .

Halogen-Specific Reactivity

Compound Halogen Molecular Weight (g/mol) LogP Key Applications
tert-Butyl (2-amino-5-bromophenyl)carbamate Br 297.14 ~2.3 Suzuki couplings, kinase inhibitors
tert-Butyl (2-amino-5-fluorophenyl)carbamate F 237.24 ~1.8 PET radiolabeling precursors
tert-Butyl (5-bromo-2-methoxyphenyl)carbamate Br, OMe 302.16 ~2.5 Antibacterial agents

Key Observations :

  • Bromine’s larger atomic radius and polarizability enhance its suitability for transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) compared to fluorine .
  • Methoxy-substituted analogs exhibit higher metabolic stability but lower reactivity in SNAr reactions .

Pharmaceutical Intermediates

  • The target compound’s bromine atom facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, a step critical in synthesizing WDR5 degraders and kinase inhibitors .
  • In contrast, tert-butyl (2-amino-5-fluorophenyl)carbamate is often used in radiofluorination for positron emission tomography (PET) tracers due to fluorine-18’s isotopic properties .

Agrochemical Development

  • Methyl-substituted analogs (e.g., tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) are prioritized in herbicide design for enhanced soil adsorption and prolonged activity .

Biological Activity

tert-Butyl (2-amino-5-bromophenyl)carbamate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15BrN2O2
  • Molecular Weight : Approximately 287.15 g/mol
  • Structural Features : The compound contains a tert-butyl group, a bromine atom at the 5-position, and an amino group at the 2-position on a phenyl ring, classifying it as a carbamate derivative.

Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of various drugs:

  • Mechanism : The compound binds to the active sites of these enzymes, thereby inhibiting their catalytic activity. This interaction can lead to altered drug metabolism, potentially increasing the efficacy or toxicity of co-administered medications.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity:

  • Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies demonstrated cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating significant potency .

Enzyme Interaction

The compound's ability to inhibit specific enzymes suggests multiple biochemical pathways may be affected:

  • Protease Inhibition : By binding to proteases, it may prevent protein degradation processes essential for cancer cell survival.
  • Cell Signaling Modulation : It influences key signaling pathways by altering phosphorylation states of proteins involved in growth and apoptosis .

Summary of Biological Activities

Activity TypeDescription
Cytochrome P450 InhibitionModulates drug metabolism by inhibiting enzyme activity
Antitumor EffectsInduces apoptosis in various cancer cell lines
Enzyme InteractionBinds to proteases and kinases, affecting cellular signaling pathways

Case Study Highlights

  • Cytotoxicity in Cancer Cell Lines :
    • Cell Lines Tested : MCF-7, MEL-8
    • IC50 Values : Demonstrated significant cytotoxicity with values in the micromolar range.
  • Enzyme Activity Modulation :
    • Studies indicated that the compound effectively modulates the activity of kinases involved in cellular signaling.

Q & A

Q. What are the standard synthetic routes and purification methods for tert-Butyl (2-amino-5-bromophenyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A common approach involves reacting 2-amino-5-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions at low temperatures (-78°C to 0°C) to prevent side reactions. Post-synthesis, purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For scale-up, recrystallization from ethanol or methanol may enhance purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl (δ ~155 ppm).
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves the spatial arrangement of the bromophenyl and carbamate groups, validating bond angles and hydrogen-bonding interactions (e.g., N–H···O=C) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z for C₁₁H₁₃BrN₂O₂: ~297.02).

Q. What safety precautions are critical when handling the amino and bromo functional groups in this compound?

  • Methodological Answer :
  • Amino Group : Use gloves and work in a fume hood to avoid skin/eye contact. The free amine (post-Boc deprotection) is reactive and may form explosive diazonium salts under acidic conditions.
  • Bromo Group : Minimize inhalation of dust; employ respiratory protection (P95/P100 masks) and ensure waste is disposed via halogenated solvent protocols.
  • Stability : Store under nitrogen at 2–8°C to prevent decomposition. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can coupling reactions involving the bromoaryl group be optimized for cross-coupling (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C.
  • Monitoring : Track reaction progress via TLC (Rf shift) or LCMS for intermediate boronates.
  • Challenges : Steric hindrance from the tert-butyl group may slow coupling; microwave-assisted heating (120°C, 30 min) can improve yields. Post-reaction, purify via flash chromatography to remove Pd residues .

Q. How can discrepancies between NMR and X-ray crystallography data (e.g., diastereomerism) be resolved?

  • Methodological Answer :
  • Dynamic NMR : Detect rotamers or conformational exchange in solution (e.g., variable-temperature ¹H NMR).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict stable conformers and compare with crystallographic data.
  • Hydrogen Bonding : Analyze packing motifs (e.g., π-π stacking of bromophenyl groups) to explain solid-state vs. solution-phase differences .

Q. What strategies mitigate decomposition during Boc deprotection under acidic conditions?

  • Methodological Answer :
  • Controlled Deprotection : Use 4M HCl in dioxane (0°C → RT) instead of TFA to minimize side reactions.
  • Stabilization : Add scavengers (e.g., triethylsilane) to quench tert-butyl cations.
  • Monitoring : Track deprotection via IR spectroscopy (loss of carbonyl peak at ~1700 cm⁻¹) or HPLC .

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Activation : The electron-withdrawing bromine enhances ring electrophilicity, enabling SNAr with amines or alkoxides.
  • Positional Effects : The meta-bromo group (relative to the carbamate) directs substitution to the para position. Kinetic studies (e.g., UV-Vis monitoring of intermediate Meisenheimer complexes) quantify reactivity .

Q. What methods validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life.
  • Crystallinity : Powder XRD confirms no polymorphic transitions during storage, which could alter reactivity .

Data Contradiction Analysis

Q. How to address conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :
  • Solvent Screening : Use a Nephelometer to quantify solubility in 12 solvents (e.g., DMSO, EtOH, PBS pH 7.4).
  • Co-Solvency : For aqueous applications, employ hydrotropes (e.g., PEG-400) at 10–20% v/v.
  • pH Effects : The carbamate’s solubility decreases at pH <5 due to protonation of the amine; adjust buffer systems accordingly .

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